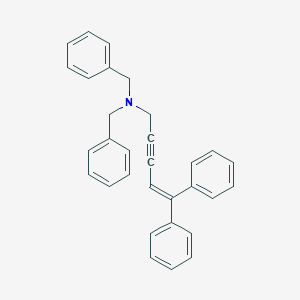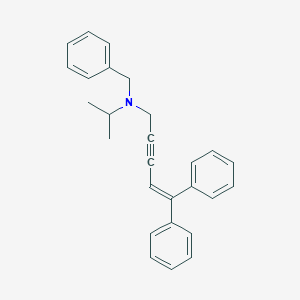
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory, tumor, and viral processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has significant biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, this compound has been found to have low toxicity, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is its low toxicity, making it an ideal candidate for lab experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future research could focus on the development of more cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is accomplished through a multi-step process involving several chemical reactions. The starting materials for the synthesis include 3,5-dimethylphenol, 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, and 2,4-dichloro-5-(3,5-dimethylphenoxy)pyrimidine. The reaction involves the condensation of the starting materials, which is followed by a series of chemical reactions to produce the final product.
Applications De Recherche Scientifique
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C17H18N4O |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C17H18N4O/c1-11-5-12(2)7-15(6-11)22-17-9-16(18-10-19-17)21-14(4)8-13(3)20-21/h5-10H,1-4H3 |
Clé InChI |
OAYMSKMDSFUULG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)